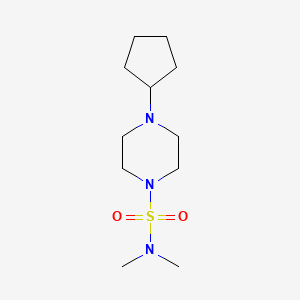![molecular formula C22H14F4N4OS2 B2598037 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223755-85-8](/img/no-structure.png)
4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C22H14F4N4OS2 and its molecular weight is 490.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound is part of a broader category of fused heterocycles that incorporate trifluoromethyl groups, which have been synthesized under microwave-assisted conditions, highlighting the efficiency of incorporating trifluoromethyl derivatives into complex molecular frameworks (Shaaban, 2008). Additionally, novel synthesis approaches for related thieno and furopyrimidine derivatives have been developed, presenting a range of methodologies for constructing complex molecules with potential bioactive properties (Nagaraju et al., 2013).
Biological Activity and Applications
The derivative under investigation is closely related to compounds that have demonstrated significant biological activities. For instance, some pyrido[2,3-d]pyrimidine derivatives, structurally similar to the compound of interest, have shown potential as anticonvulsants and antidepressants, revealing the therapeutic potential of this chemical class (Zhang et al., 2016). Moreover, studies on thieno and furopyrimidine derivatives have reported antimicrobial activities, suggesting these compounds' utility in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).
Structural and Mechanistic Insights
Research on the structural aspects and binding affinities of related 1,2,3-triazolo[4,5-d]pyrimidines towards adenosine receptors has provided valuable insights into the design of receptor-selective ligands, showcasing the importance of this scaffold in medicinal chemistry (Betti et al., 1999). This area of study highlights the potential of such compounds in the development of new therapeutic agents targeting various biological receptors.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system followed by the introduction of the 4-fluorobenzyl and (3-(trifluoromethyl)benzyl)thio groups.", "Starting Materials": [ "2-amino-4-chloro-5-methylpyrimidine", "ethyl acetoacetate", "4-fluorobenzaldehyde", "3-(trifluoromethyl)benzyl chloride", "thiourea", "sodium ethoxide", "sodium hydride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "chloroacetyl chloride", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-chloro-5-methylpyrimidine by reacting ethyl acetoacetate with 2-amino-4-chloro-5-methylpyrimidine in the presence of sodium ethoxide.", "Step 2: Synthesis of 4-(4-fluorobenzyl)-2-amino-5-methylpyrimidine by reacting 4-fluorobenzaldehyde with 2-amino-4-chloro-5-methylpyrimidine in the presence of sodium hydride.", "Step 3: Synthesis of (3-(trifluoromethyl)benzyl)thiourea by reacting 3-(trifluoromethyl)benzyl chloride with thiourea in the presence of triethylamine.", "Step 4: Synthesis of 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)pyrimidin-2(1H)-one by reacting 4-(4-fluorobenzyl)-2-amino-5-methylpyrimidine with (3-(trifluoromethyl)benzyl)thiourea in the presence of N,N-dimethylformamide.", "Step 5: Synthesis of 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one by reacting 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)pyrimidin-2(1H)-one with chloroacetyl chloride in the presence of triethylamine, followed by reaction with sodium bicarbonate and hydrochloric acid to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system." ] } | |
Número CAS |
1223755-85-8 |
Fórmula molecular |
C22H14F4N4OS2 |
Peso molecular |
490.49 |
Nombre IUPAC |
8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C22H14F4N4OS2/c23-16-6-4-13(5-7-16)11-29-19(31)18-17(8-9-32-18)30-20(29)27-28-21(30)33-12-14-2-1-3-15(10-14)22(24,25)26/h1-10H,11-12H2 |
Clave InChI |
XMTSHMBFBXIHLH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2597955.png)

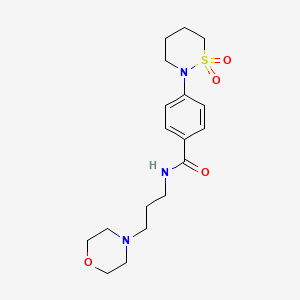
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597959.png)
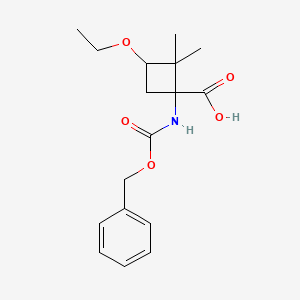
![N~6~,N~6~-diethyl-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2597962.png)
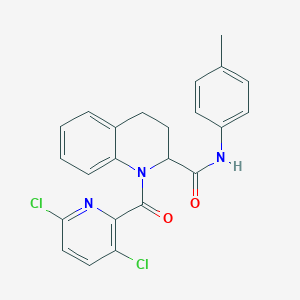
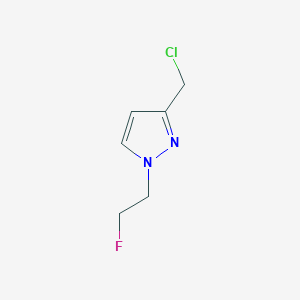
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2597965.png)

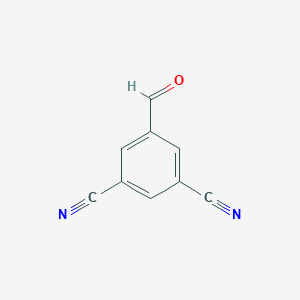
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2597975.png)
